Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate
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Overview
Description
Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate typically involves the reaction of 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted triazole compounds .
Scientific Research Applications
Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another ester derivative of triazole with different functional groups.
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate |
InChI |
InChI=1S/C10H10N4O2/c1-16-9(15)7-4-2-6(3-5-7)8-12-10(11)14-13-8/h2-5H,1H3,(H3,11,12,13,14) |
InChI Key |
XAUAINLVEOLTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
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